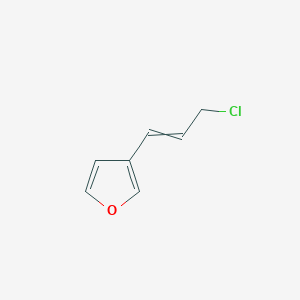

3-(3-Furyl)allyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Furyl)allyl chloride is a useful research compound. Its molecular formula is C7H7ClO and its molecular weight is 142.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The allylic chlorine undergoes nucleophilic displacement via Sₙ2 or Sₙ2′ pathways, depending on reaction conditions and steric factors.

Key Examples :

-

Ammonia/Alkyl Amines : Reacts with ammonia or amines to form allylamines (e.g., mono-, di-, or triallylamines) (source ).

-

Carboxylic Acid Salts : Forms allyl esters (e.g., diallyl phthalate) under basic conditions, which polymerize into allyl resins (source ).

-

Sulfite : Sodium sulfite yields sodium allyl sulfonate (source ).

Mechanistic Insights :

-

Primary carbon center favors Sₙ2 with inversion, but conjugated π-system enables Sₙ2′ attack at the γ-position (source).

-

Steric hindrance from the 3-furyl group may influence regioselectivity (source ).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation with organometallic reagents.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dba)₂, Ph₃As, LiCl, DMF | α/γ-Substituted allyl arenes | 61–91% | |

| Hiyama Coupling | Pd(0), BF₃·OEt₂, allylic alcohols | Allylic silanes/boronates | 72% |

Selectivity Notes :

-

Ligand choice (e.g., Ph₃As vs. Ph₃P) controls α/γ-selectivity (source ).

-

BF₃ activates hydroxyl groups, facilitating oxidative addition to Pd(0) (source ).

Cycloadditions and Polymerizations

The conjugated diene system participates in [4+2] and [2+2] cycloadditions.

-

Diels-Alder Reactions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic furan derivatives (source ).

-

Photochemical Dimerization : UV irradiation induces [2+2] cycloaddition, forming stereoselective dimers via biradical intermediates (source ).

DFT Analysis :

-

Transition states show furan’s electron-rich nature stabilizes biradical intermediates (ΔG‡ = 15–20 kcal/mol) (source ).

Grignard Reagent Formation

Reacts with magnesium in cyclic ethers (e.g., tetrahydrofuran) to form allylic Grignard complexes.

| Substrate | Solvent | Reaction Time | Yield | Magnesium Consumed | Source |

|---|---|---|---|---|---|

| Allyl chloride | Tetrahydrofuran | 2.2 h | 64.5% | 82.4% | |

| β-Methallyl chloride | Tetrahydrofuran | 5.7 h | 47.8% | 71.2% |

Applications :

Electrophilic Additions

The double bond undergoes halogenation and hydrohalogenation.

-

Halogen Addition : Cl₂ or Br₂ adds to the double bond, forming 1,2,3-trihalopropanes (source ).

-

Hydrohalogenation : With HX (X = Cl, Br), forms 1,2-dihalides; peroxides shift selectivity to 1,3-adducts via radical pathways (source ).

Thermodynamic Data :

Metal-Mediated Allylation

Indium or zinc mediates carbonyl allylation in deep eutectic solvents (DES).

| Carbonyl Compound | Solvent System | Temperature | Yield | Selectivity (γ:α) | Source |

|---|---|---|---|---|---|

| Benzaldehyde | ChCl:acetamide (1:2) | 25°C | 98% | >99:1 | |

| Cyclohexanone | ChCl:glycerol (1:2) | 25°C | 68% | >99:1 |

Optimized Conditions :

Oxidation and Hydrolysis

-

Epoxidation : Reaction with peracids forms epoxides, which hydrolyze to diols (source ).

-

Hydrolysis : Alkaline conditions yield allyl alcohol derivatives (source ).

This compound’s reactivity is central to synthesizing heterocyclic polymers, pharmacophores, and agrochemicals. Experimental parameters (e.g., solvent, catalyst, temperature) critically influence regioselectivity and efficiency, as demonstrated across peer-reviewed studies.

Eigenschaften

Molekularformel |

C7H7ClO |

|---|---|

Molekulargewicht |

142.58 g/mol |

IUPAC-Name |

3-(3-chloroprop-1-enyl)furan |

InChI |

InChI=1S/C7H7ClO/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H,4H2 |

InChI-Schlüssel |

QJGADNOYGRXNJC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=COC=C1C=CCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.